molecular formula C30H28O9 B562269 5(6)-Carboxyfluorescein Diisobutyrate CAS No. 287111-44-8

5(6)-Carboxyfluorescein Diisobutyrate

Cat. No.: B562269
CAS No.: 287111-44-8
M. Wt: 532.545
InChI Key: JNSBURABNGJYNE-UHFFFAOYSA-N
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Description

5(6)-Carboxyfluorescein Diisobutyrate is a fluorescent dye derivative commonly used in various scientific research fields. This compound is known for its ability to fluoresce under specific conditions, making it a valuable tool in biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein Diisobutyrate typically involves the esterification of 5(6)-carboxyfluorescein with isobutyric anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions to ensure the formation of the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxyfluorescein Diisobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyfluorescein derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5(6)-Carboxyfluorescein Diisobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in cell biology for labeling and tracking cells, as well as in fluorescence microscopy.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various medical conditions.

    Industry: Applied in the development of fluorescent sensors and markers for industrial processes.

Mechanism of Action

The mechanism by which 5(6)-Carboxyfluorescein Diisobutyrate exerts its effects involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light energy and re-emits it as fluorescence, which can be detected and measured. This property is exploited in various applications to visualize and quantify biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A parent compound of 5(6)-Carboxyfluorescein Diisobutyrate, widely used in similar applications.

    Rhodamine: Another fluorescent dye with different spectral properties.

    Cy3 and Cy5: Fluorescent dyes used in molecular biology for labeling nucleic acids and proteins.

Uniqueness

This compound is unique due to its specific ester groups, which enhance its stability and fluorescence properties. This makes it particularly suitable for applications requiring long-term stability and high sensitivity.

Properties

IUPAC Name

acetic acid;[6'-(2-methylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O7.C2H4O2/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSBURABNGJYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=CC=CC=C5C(=O)O3.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661855
Record name Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-44-8
Record name Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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